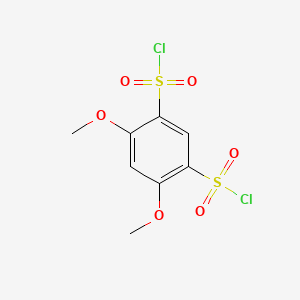

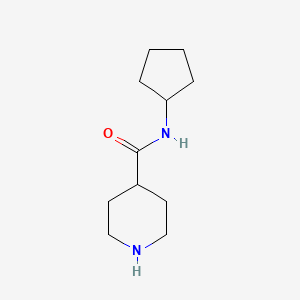

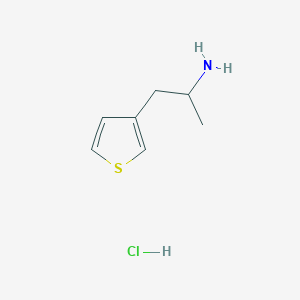

![molecular formula C10H9NO3 B1356414 3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole CAS No. 65476-23-5](/img/structure/B1356414.png)

3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole, also known as EPZ-6438, is a small molecule inhibitor of the histone methyltransferase EZH2. EZH2 is responsible for the methylation of histone H3 at lysine 27, which leads to gene silencing. Overexpression of EZH2 has been observed in various cancers, including lymphoma, breast cancer, and prostate cancer. Therefore, the inhibition of EZH2 has emerged as a potential therapeutic strategy for cancer treatment.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole and its derivatives have been synthesized and characterized, providing a foundation for further chemical and pharmacological studies. For instance, compounds like 4-(oxiran-2-ylmethoxy)benzoic acid have been synthesized through new routes and analyzed using X-ray crystallography, offering insights into their structural properties (Obreza & Perdih, 2012). This research contributes to the understanding of molecular conformations and potential reactivity patterns of such compounds.

Catalytic Applications

Benzo[D]isoxazoles, including those with oxirane groups, have shown promise in catalytic applications, particularly in cycloaddition reactions. Selective [5 + 1] and [5 + 2] cycloaddition of ynamides or propargyl esters with benzo[d]isoxazoles via gold catalysis is an example where these compounds act as novel nucleophiles, facilitating the synthesis of polysubstituted oxazines and oxazepines (Xu et al., 2018).

Ring Expansion and Novel Synthesis Routes

Unusual ring-expansion processes have been observed in reactions involving benzo[d]isoxazole derivatives. One study reported the synthesis of a spiroepoxide via an unexpected ring expansion, highlighting the complex reactivity of these compounds and their potential for generating novel molecular structures (Kolluri et al., 2018). Such findings are valuable for the development of new synthetic methodologies and the exploration of reactivity principles.

Catalysis and Synthetic Methodologies

Research has also focused on the application of benzo[d]isoxazoles in synthetic chemistry, including the use of silica gel-supported polyphosphoric acid as a catalyst for the synthesis of isoxazoles and isoxazolines, demonstrating efficient and reusable methods for preparing these derivatives (Itoh et al., 2011). Additionally, ring-opening [3 + 2] cyclization reactions involving benzo[d]isoxazoles have been developed, providing access to hydroxyaryl-oxazolines under mild conditions (He et al., 2020).

Propiedades

IUPAC Name |

3-(oxiran-2-ylmethoxy)-1,2-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-4-9-8(3-1)10(11-14-9)13-6-7-5-12-7/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKDXDWRTWABCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=NOC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

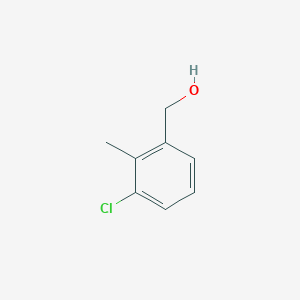

![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)

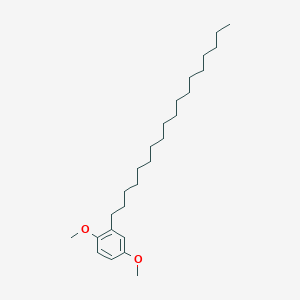

![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)

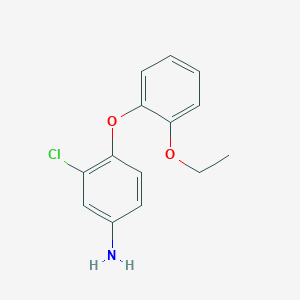

![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)

![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)

![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)